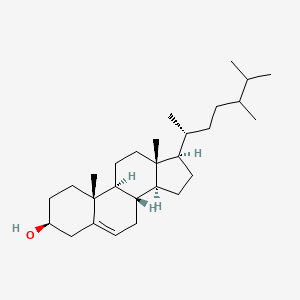

24-Methylcholesterol

Description

Properties

Molecular Formula |

C28H48O |

|---|---|

Molecular Weight |

400.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19?,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |

InChI Key |

SGNBVLSWZMBQTH-QGOUJLTDSA-N |

Isomeric SMILES |

C[C@H](CCC(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Synonyms |

22,23-dihydrobrassicasterol 24 alpha-methylcholest-5-en-3 beta-ol 24-methylcholesterol campesterol campesterol, (3beta)-isomer campesterol, (3beta,24xi)-isomer ergost-5-en-3 beta- ol, 24 epime |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of 24-Methylcholesterol in Marine Algae: A Technical Guide for Researchers and Drug Development Professionals

December 4, 2025

Abstract

24-Methylcholesterol, a significant phytosterol found in various marine algae, plays a crucial role in the physiology and biochemistry of these organisms. Beyond its structural function in maintaining membrane fluidity and integrity, this molecule exhibits a range of bioactive properties, including anti-inflammatory and cytotoxic effects, positioning it as a compound of interest for pharmaceutical research and development. This technical guide provides an in-depth analysis of the function, biosynthesis, and quantification of this compound in marine algae. It further details the experimental protocols for its extraction and analysis and explores its potential therapeutic applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Marine algae are a rich source of diverse secondary metabolites with significant biological activities.[1][2] Among these, phytosterols (B1254722), and specifically this compound, have garnered considerable attention.[3][4] Structurally similar to cholesterol, phytosterols are essential components of plant and algal cell membranes, where they regulate fluidity and permeability.[5][6] this compound, a C28 sterol, is particularly abundant in certain classes of marine algae, such as diatoms and brown seaweeds.[4][7][8] Its presence is not only vital for the algae's survival and adaptation to diverse marine environments but also presents a promising avenue for the discovery of novel therapeutic agents.[1][3] This guide aims to consolidate the current knowledge on this compound in marine algae, providing a technical overview of its functions, the methodologies to study it, and its potential in drug development.

Core Functions of this compound in Marine Algae

The primary and most well-established function of this compound in marine algae is its role as a structural component of cellular membranes. Similar to cholesterol in animal cells, it modulates membrane fluidity and stability, which is crucial for various cellular processes, including signal transduction and transport of nutrients.[5][6]

Beyond this structural role, emerging research highlights its involvement in various physiological and protective mechanisms:

-

Precursor for Bioactive Molecules: 24-Methylene-cholesterol, a closely related derivative, serves as a necessary precursor for the biosynthesis of withanolides and physalins, compounds with demonstrated anti-cancer and neuroprotective properties.[4]

-

Ecological Interactions: The sterol composition of marine algae, including the presence of this compound, can play a role in defending against grazers. Some unusual algal sterols are thought to interfere with the sterol requirements of organisms that consume them.[9]

-

Biomarker Potential: The distribution of specific sterols, including this compound, can be indicative of certain algal species or groups, making it a useful biomarker in marine ecosystem studies and for analyzing sediment records.[10][11] For instance, a high abundance of 24-methylenecholesterol (B1664013) is a typical feature of the diatom order Thalassiosirales.[8]

Biosynthesis of this compound

The biosynthesis of phytosterols in algae follows a pathway analogous to cholesterol synthesis in animals, starting from the common precursor 2,3-oxidosqualene.[3] However, a key divergence is the initial cyclization step, which is catalyzed by cycloartenol (B190886) synthase (CAS) in algae and plants, rather than lanosterol (B1674476) synthase.[3]

The subsequent steps leading to this compound involve a series of enzymatic reactions, including demethylation, isomerization, and reduction. A critical step is the alkylation at the C-24 position, which is mediated by the enzyme sterol methyltransferase (SMT).[12]

Below is a simplified diagram illustrating the key stages in the biosynthesis of this compound.

Quantitative Data on this compound in Marine Algae

The abundance of this compound and its derivatives varies significantly among different species of marine algae. The following table summarizes quantitative data from various studies.

| Marine Alga Species | Sterol Measured | Concentration (mg/g dry weight unless otherwise specified) | Reference |

| Undaria pinnatifida | 24-Methylenecholesterol | 0.75 mg/g | [13] |

| Sargassum fusiforme | 24-Methylenecholesterol | 0.02 mg/g (from 0.3 mg per 15g) | [3][14] |

| Thalassiosira rotula | 24-Methylenecholesterol | Component of a cytotoxic fraction | [15] |

| Phaeodactylum tricornutum | 24-Methylcholesta-5(6), 22-diene-3β-ol | Major phytosterol | [16][17] |

| Skeletonema costatum | 24-Methylenecholesterol | Prevalent sterol | [7] |

Experimental Protocols

Extraction of this compound

Several methods can be employed for the extraction of phytosterols from marine algae. The choice of method depends on the algal species, the scale of extraction, and the desired purity of the final product.

5.1.1. Ultrasound-Assisted Extraction (UAE) followed by Saponification

This is an efficient method for extracting total sterols.[18]

-

Sample Preparation: The algal biomass is freeze-dried and ground into a fine powder.

-

Extraction: The powdered algae are suspended in a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:3 v/v).[18] The mixture is then subjected to ultrasonication for a short period (e.g., 15 minutes).[18]

-

Saponification: After extraction, the solvent is evaporated. The crude extract is then saponified by adding a solution of potassium hydroxide (B78521) (KOH) in methanol (e.g., 1.85 M) and incubating for an extended period (e.g., 14.5 hours) to hydrolyze any sterol esters.[18]

-

Purification: The non-saponifiable lipids, which include the free sterols, are then extracted with a non-polar solvent like n-hexane. The solvent is evaporated to yield the crude sterol extract.

5.1.2. Microwave-Assisted Extraction (MAE)

MAE is a rapid and efficient extraction technique.[13]

-

Sample Preparation: As with UAE, the algal biomass is dried and powdered.

-

Extraction: The algal powder is mixed with a suitable solvent system (e.g., n-hexane–acetonitrile–methanol, 5:5:3, v/v/v).[13]

-

Microwave Irradiation: The mixture is subjected to microwave irradiation for a short duration (e.g., 1 hour).[13]

-

Purification: The extract is then filtered and the solvent evaporated. Further purification can be achieved using techniques like high-speed counter-current chromatography (HSCCC).[13]

References

- 1. Phytosterols of marine algae: Insights into the potential health benefits and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tpmap.org [tpmap.org]

- 3. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications [mdpi.com]

- 4. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. marineagronomy.org [marineagronomy.org]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. researchgate.net [researchgate.net]

- 8. Low-Molecular-Weight Metabolites from Diatoms: Structures, Biological Roles and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Microbial Sterolomics as a Chemical Biology Tool [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Cytotoxic Potential of the Marine Diatom Thalassiosira rotula: Insights into Bioactivity of 24-Methylene Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Characterization and Anti-Inflammatory Effects of 24-Methylcholesta-5(6), 22-Diene-3β-ol from the Cultured Marine Diatom Phaeodactylum tricornutum; Attenuate Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

24-Methylcholesterol: A Viable Precursor for Steroidal Hormone Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate cascade of steroidogenesis, the biological process responsible for the synthesis of all steroid hormones, traditionally regards cholesterol as its foundational precursor. However, emerging evidence highlights the potential of other sterols, particularly the plant-derived 24-methylcholesterol (campesterol), to enter and be metabolized through this vital pathway. This technical guide provides a comprehensive overview of the role of this compound as a substrate for the synthesis of steroidal hormones. It consolidates quantitative data on enzymatic conversions, details relevant experimental protocols, and presents visual representations of the metabolic pathways and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals in the fields of endocrinology, drug discovery, and nutritional science who are investigating alternative steroidogenic precursors and their physiological implications.

Introduction to Steroidogenesis and Alternative Precursors

Steroid hormones are a class of lipids that play crucial roles in a vast array of physiological processes, including metabolism, inflammation, immune response, and sexual development. The biosynthesis of all steroid hormones originates from a common precursor, which is enzymatically converted through a series of reactions collectively known as the steroidogenic pathway. While cholesterol is the most well-documented and primary precursor in vertebrates, the enzymatic machinery of steroidogenesis exhibits a degree of substrate promiscuity.

This compound, a phytosterol abundant in various plant-based foods, shares a structural similarity with cholesterol. This structural analogy allows it to be recognized and utilized by key steroidogenic enzymes, initiating its conversion into pregnenolone (B344588), the universal precursor to all other steroid hormones. Understanding the efficiency and downstream fate of this compound within the steroidogenic pathway is of significant interest for its potential nutritional and pharmacological implications.

The Steroidogenic Pathway Originating from this compound

The conversion of this compound into various steroid hormones follows the established steroidogenic pathway, beginning with the critical side-chain cleavage reaction.

The initial and rate-limiting step is the conversion of this compound to pregnenolone, catalyzed by the mitochondrial enzyme Cytochrome P450 side-chain cleavage (CYP11A1)[1][2]. From pregnenolone, the pathway diverges to produce progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens through the actions of a series of enzymes, including 3β-hydroxysteroid dehydrogenase (HSD3B2), CYP17A1, CYP21A2, CYP11B1, CYP11B2, 17β-hydroxysteroid dehydrogenase (HSD17B), and aromatase (CYP19A1).

Quantitative Analysis of Enzymatic Conversions

The viability of this compound as a steroidogenic precursor is critically dependent on the efficiency of its conversion by the relevant enzymes. The available data indicates that the initial conversion step is indeed efficient.

| Substrate | Enzyme | Product | Catalytic Efficiency (kcat/Km) | Reference |

| This compound | CYP11A1 | Pregnenolone | Comparable to Cholesterol | [1] |

| Cholesterol | CYP11A1 | Pregnenolone | ~0.18 µM⁻¹ min⁻¹ | [3] |

| Pregnenolone | HSD3B2 | Progesterone | - | - |

| Progesterone | CYP17A1 | 17α-Hydroxyprogesterone | - | - |

| 17α-Hydroxyprogesterone | CYP17A1 | Androstenedione | - | - |

| Androstenedione | CYP19A1 | Estrone | - | - |

| Testosterone | CYP19A1 | Estradiol | - | - |

Note: Quantitative data for the conversion of pregnenolone derived specifically from this compound by downstream enzymes is currently limited in the literature. The catalytic efficiencies of these enzymes with pregnenolone from cholesterol are well-documented and serve as a baseline for expected activity. Further research is required to determine if the origin of pregnenolone influences the kinetics of subsequent reactions.

Experimental Protocols

The investigation of this compound as a steroidogenic precursor relies on robust in vitro and analytical methodologies. The H295R human adrenocortical carcinoma cell line is a widely accepted model for studying steroidogenesis as it expresses all the key enzymes of the pathway.

In Vitro Steroidogenesis Assay using H295R Cells

This protocol outlines a method to assess the conversion of this compound to various steroid hormones in H295R cells.

Materials:

-

H295R cells (ATCC CRL-2128)

-

DMEM/F12 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

24-well cell culture plates

-

This compound (campesterol)

-

Forskolin (B1673556) (optional, to stimulate steroidogenesis)

-

MTT or other cell viability assay kit

-

Solvents for extraction (e.g., dichloromethane (B109758), ethyl acetate)

-

Internal standards for mass spectrometry

Procedure:

-

Cell Culture: Culture H295R cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells into 24-well plates at a density that allows them to reach approximately 80% confluency at the time of treatment. Allow the cells to adhere and grow for 24-48 hours.

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

On the day of the experiment, replace the culture medium with fresh, serum-free medium containing various concentrations of this compound. Include a vehicle control (solvent only).

-

(Optional) To stimulate steroidogenesis, co-treat the cells with a known inducer like forskolin (e.g., 10 µM).

-

-

Incubation: Incubate the cells with the treatment for a defined period, typically 24 to 48 hours.

-

Sample Collection: After incubation, collect the cell culture medium from each well. Centrifuge to remove any cellular debris and store the supernatant at -80°C until analysis.

-

Cell Viability: Assess cell viability in the remaining cell monolayer using an MTT assay or similar method to ensure that the observed effects are not due to cytotoxicity.

-

Steroid Extraction: Perform a liquid-liquid extraction of the steroid hormones from the collected medium. A common method involves using dichloromethane or ethyl acetate. Add internal standards to the samples before extraction to correct for extraction efficiency and matrix effects.

-

Analysis: Analyze the extracted steroids using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for accurate quantification of pregnenolone, progesterone, androstenedione, testosterone, estrone, and estradiol.

Experimental Workflow

The logical flow of an experiment to test the hypothesis that this compound is a precursor for steroidal hormones is depicted below.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a viable precursor for the biosynthesis of steroidal hormones. The catalytic efficiency of CYP11A1 for this compound is comparable to that of cholesterol, indicating that the initial and rate-limiting step of steroidogenesis can proceed effectively with this plant-derived sterol.

While the foundational steps of this alternative steroidogenic pathway are established, further research is warranted in several key areas. Comprehensive quantitative analyses are needed to determine the kinetic parameters of all downstream steroidogenic enzymes with pregnenolone derived from this compound. This will provide a more complete picture of the overall efficiency of the pathway. In vivo studies are also crucial to understand the physiological relevance of dietary this compound intake on circulating steroid hormone levels and its potential impact on endocrine function.

For drug development professionals, the ability of the steroidogenic pathway to utilize alternative precursors opens up new avenues for the design of novel therapeutics that could modulate steroid hormone production. Further exploration of the substrate specificity of steroidogenic enzymes may lead to the development of targeted therapies for a variety of endocrine-related disorders.

References

An In-depth Technical Guide to the Discovery and Isolation of 24-Methylcholesterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 24-Methylcholesterol (ergosta-5,24(28)-dien-3β-ol), a significant phytosterol with diverse biological activities and applications as a precursor for pharmaceutical synthesis. This document details the historical context of its discovery, outlines detailed experimental protocols for its extraction and purification from various natural sources, and presents its physicochemical and spectral data in a structured format. Furthermore, this guide illustrates key biological pathways, including its biosynthesis and its role in signaling cascades, through detailed diagrams to support further research and development.

Discovery and Significance

This compound, also known by synonyms such as 24-Methylenecholesterol, Chalinasterol, and Ostreasterol, was first isolated in 1959 by Barbier et al. from honeybees (Apis mellifera L.)[1]. This was shortly followed by its identification in the pollen of various plants in 1960, establishing its prevalence in the plant kingdom[2]. Initially identified as a key sterol in pollen, it is now known to be present in a variety of organisms, including fungi, marine invertebrates, and algae[3][4].

The significance of this compound extends from its fundamental role in biological systems to its potential in pharmaceutical applications. It is a crucial precursor for the biosynthesis of bioactive withanolides and physalins, compounds that have demonstrated anticancer and neuroprotective properties[3]. Moreover, this compound and its derivatives have been shown to act as agonists for Liver X Receptors (LXRs), nuclear receptors that are master regulators of cholesterol homeostasis, inflammation, and lipid metabolism[5]. This interaction highlights its potential as a therapeutic agent or a lead compound in drug discovery programs targeting metabolic and inflammatory diseases.

Physicochemical and Spectral Data

The accurate identification and characterization of this compound are paramount for research and development. The following tables summarize its key physical, chemical, and spectral properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₆O | [PubChem][6] |

| Molecular Weight | 398.7 g/mol | [PubChem][6] |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [PubChem][6] |

| CAS Number | 474-63-5 | [PubChem][6] |

| Physical Description | Solid | [PubChem][6] |

| XLogP3 | 8.6 | [PubChem][6] |

| Topological Polar Surface Area | 20.2 Ų | [PubChem][6] |

| Complexity | 659 | [PubChem][6] |

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Atom | Chemical Shift (δ, ppm) |

| 1 | 37.3 | 15 | 24.3 |

| 2 | 31.7 | 16 | 28.3 |

| 3 | 71.8 | 17 | 56.2 |

| 4 | 42.3 | 18 | 11.9 |

| 5 | 140.8 | 19 | 19.4 |

| 6 | 121.7 | 20 | 40.3 |

| 7 | 31.9 | 21 | 19.0 |

| 8 | 31.9 | 22 | 34.0 |

| 9 | 50.2 | 23 | 31.0 |

| 10 | 36.5 | 24 | 156.9 |

| 11 | 21.1 | 25 | 33.8 |

| 12 | 39.8 | 26 | 22.0 |

| 13 | 42.3 | 27 | 21.9 |

| 14 | 56.8 | 28 | 106.0 |

| Data sourced from McInnes et al.[7] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources typically involves saponification to hydrolyze sterol esters, followed by solvent extraction and chromatographic purification. The specific conditions may vary depending on the source material.

General Protocol for Sterol Extraction

-

Sample Preparation: The biological material (e.g., fungal mycelia, freeze-dried marine invertebrate tissue, or plant pollen) is homogenized or ground to a fine powder to increase the surface area for extraction.

-

Saponification (Alkaline Hydrolysis): The prepared sample is refluxed or incubated at an elevated temperature (typically 60-80°C) with a solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) or ethanol[3][8]. This step cleaves ester linkages, liberating free sterols.

-

Solvent Extraction: After saponification and cooling, the mixture is partitioned with a nonpolar solvent such as n-hexane or petroleum ether. The sterols, being lipophilic, will preferentially move into the organic phase[3]. This step is often repeated multiple times to ensure complete extraction.

-

Purification: The crude lipid extract is concentrated under reduced pressure. Further purification is achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is common. For higher purity, High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) can be employed[9][10].

Example Protocol: Extraction from Fungal Mycelia

This protocol is adapted from methods described for the extraction of sterols from fungal biomass[3][8].

-

Harvesting: Fungal mycelia from liquid culture are harvested by filtration.

-

Saponification: The mycelia are resuspended in a 20% (w/v) KOH-methanol solution and incubated at 60°C for 4 hours[3].

-

Extraction: After cooling, an equal volume of n-hexane is added to the saponified mixture and vortexed thoroughly. The hexane (B92381) layer is collected, and the extraction is repeated three times[3].

-

Derivatization and Analysis: The pooled hexane extracts are evaporated to dryness. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the residue is derivatized, for example, by silylation with BSTFA (bis(trimethylsilyl)trifluoroacetamide), to increase volatility[3].

Example Protocol: Extraction from Marine Invertebrates

This protocol is a generalized procedure based on methods for isolating secondary metabolites from marine invertebrates[4][9].

-

Lyophilization and Extraction: The marine invertebrate tissue is freeze-dried and then extracted with a solvent system such as methanol/chloroform (1:1 v/v).

-

Solvent Partitioning: The crude extract is partitioned between n-hexane and methanol/water. The less polar sterols will be concentrated in the n-hexane fraction.

-

Chromatographic Purification: The n-hexane fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by TLC.

-

Fine Purification: Fractions containing this compound are further purified by reversed-phase HPLC to yield the pure compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound. After derivatization (e.g., silylation), the compound can be separated from other sterols based on its retention time and identified by its characteristic mass spectrum. The mass spectrum of the TMS-derivatized this compound typically shows characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation of this compound. The ¹³C NMR data presented in Table 2 provides a fingerprint for the identification of this compound. The signals at δ 156.9 ppm and δ 106.0 ppm are characteristic of the C-24 and C-28 carbons of the exocyclic methylene (B1212753) group, respectively[7].

Biological Pathways and Relationships

Engineered Biosynthesis of this compound in Yeast

Saccharomyces cerevisiae has been engineered to produce this compound, providing a sustainable alternative to extraction from natural sources. This is achieved by modifying the native ergosterol (B1671047) biosynthesis pathway.

Caption: Engineered pathway for this compound production in yeast.

This engineered pathway involves the disruption of the ERG5 gene, which prevents the conversion of 5-dehydroepisterol towards ergosterol, and the introduction of a heterologous 7-dehydrocholesterol (B119134) reductase (DHCR7) to produce an intermediate. Subsequent disruption of the ERG4 gene prevents the reduction of the C-24(28) double bond, leading to the accumulation of this compound[3].

This compound in LXR Signaling Pathway

This compound and its oxidized derivatives can act as endogenous ligands for Liver X Receptors (LXRs). LXRs are nuclear receptors that play a pivotal role in regulating cholesterol metabolism, fatty acid synthesis, and inflammation. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.

Caption: LXR signaling pathway activated by this compound derivatives.

Activation of LXR by ligands such as derivatives of this compound leads to the upregulation of genes like ABCA1 and ABCG1, which promote cholesterol efflux from cells, and SREBP-1c, a key regulator of fatty acid synthesis[6][11][12]. LXRs also exert anti-inflammatory effects through the transrepression of inflammatory genes.

Conclusion

This compound is a phytosterol of considerable scientific and pharmaceutical interest. This guide has provided a detailed overview of its discovery, methods for its isolation and characterization, and its role in key biological pathways. The experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, biotechnology, and drug development, facilitating further investigation into the promising applications of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Liver X receptor - Wikipedia [en.wikipedia.org]

- 4. Minor and trace sterols in marine invertebrates V. Isolation, structure elucidation and synthesis of 3beta-hydroxy-26,27-bisnorcholest-5-en-24-one from the sponge Psammaplysilla purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. academic.oup.com [academic.oup.com]

- 12. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

enzymatic synthesis of 24-Methylcholesterol

An In-Depth Technical Guide to the Enzymatic Synthesis of 24-Methylcholesterol (Campesterol)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, commonly known as campesterol (B1663852), is a prominent phytosterol with significant applications in the pharmaceutical and nutraceutical industries. It serves as a crucial precursor for the synthesis of various steroid drugs and is recognized for its cholesterol-lowering and anti-inflammatory properties.[1] While chemical synthesis is often complex and economically challenging, enzymatic synthesis, particularly through metabolically engineered microorganisms, presents a promising and sustainable alternative.[1] This guide provides a comprehensive technical overview of the core enzymatic reactions, key enzymes, quantitative production data, and detailed experimental protocols for the synthesis of this compound. It focuses on the modification of native sterol pathways, primarily in yeast systems, to achieve efficient bioproduction.

Core Biosynthetic Pathways

The enzymatic production of this compound hinges on redirecting metabolic flux from native sterol pathways, such as the ergosterol (B1671047) pathway in fungi, towards the desired product.[2][3][4] This is achieved through the coordinated action of specific methyltransferases and reductases, coupled with the strategic disruption of competing enzymatic steps.

The Central Role of Sterol C24-Methyltransferase (SMT)

The defining step in the synthesis of this compound is the transfer of a methyl group to the C-24 position of a sterol side chain.[5] This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:Δ24-sterol-C-methyltransferase (SMT), also known as ERG6 in yeast.[5] The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[5][6] In fungi, the preferred substrate for this methylation is often zymosterol (B116435), which is converted to fecosterol.[7][8] In plants, the initial methylation substrate is typically cycloartenol (B190886), which is transformed into 24-methylene cycloartenol.[5][9]

Engineered Biosynthetic Pathway in Yeast

Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica are common chassis organisms for producing this compound.[2][10][11] The strategy involves modifying the native ergosterol biosynthesis pathway.

-

Precursor Accumulation : The pathway is engineered to accumulate key intermediates like ergosta-5,7,24-trienol.[10][12] This is often achieved by disrupting the gene ERG5, which encodes the C-22 desaturase responsible for the subsequent step in ergosterol synthesis.[2][3]

-

Heterologous Enzyme Expression : A heterologous 7-dehydrocholesterol (B119134) reductase (DHCR7) gene is introduced and expressed in the yeast.[10][12] This enzyme catalyzes the reduction of the C-7 double bond of the accumulated precursor.

-

Final Conversion : The action of the native SMT (ERG6) and the introduced DHCR7 on the modified precursor pool results in the synthesis of campesterol (this compound).[2][10] In some strategies, further disruption of ERG4 (C-24(28) reductase) can lead to the accumulation of the direct precursor, 24-methylene-cholesterol.[10][13]

Key Enzymes and Their Properties

3.1 Sterol C24-Methyltransferase (EC 2.1.1.41)

-

Function : Catalyzes the S-adenosyl-L-methionine-dependent methylation of the C-24 position on the sterol side chain.[14] This is the rate-limiting step in post-lanosterol/cycloartenol pathways.[15]

-

Cofactor : S-adenosyl-L-methionine (SAM).[14]

-

Substrates : Shows promiscuity but has preferred substrates depending on the organism. Key substrates include zymosterol (fungi) and cycloartenol (plants).[5][7]

-

Structure : The recombinant enzyme from S. cerevisiae has a native molecular weight of approximately 172 kDa and exists as a tetramer.[16]

3.2 7-dehydrocholesterol Reductase (DHCR7) (EC 1.3.1.21)

-

Function : Catalyzes the reduction of the C7-C8 double bond in 7-dehydrocholesterol to produce cholesterol, or in engineered pathways, acts on ergosterol precursors.[2][17]

-

Source for Engineering : DHCR7 genes from various organisms, including Oryza sativa (rice) and Xenopus laevis (frog), have been successfully expressed in yeast for campesterol production.[10]

Quantitative Analysis of Enzymatic Synthesis

The following tables summarize key quantitative data from published research on the enzymatic synthesis of this compound and its precursors.

Table 1: Enzyme Kinetic Parameters for Sterol C24-Methyltransferase (SMT)

| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|

| Candida albicans | Zymosterol | 50 | 0.01 | [7] |

| Saccharomyces cerevisiae (recombinant) | Zymosterol | N/A | 0.01 |[16] |

Table 2: Whole-Cell Bioproduction of this compound & Precursors

| Product | Organism | Key Genetic Modifications | Cultivation Method | Titer (mg/L) | Reference |

|---|---|---|---|---|---|

| Campesterol | Yarrowia lipolytica | Disruption of erg5, overexpression of dhcr7 | 5-L Bioreactor | 837 | [11] |

| 24-Methylene-cholesterol | Saccharomyces cerevisiae | Disruption of ERG4 & ERG5, expression of XlDHCR7 | Shake-flask | 178 | [10][12] |

| 24-Methylene-cholesterol | Saccharomyces cerevisiae | Disruption of ERG4 & ERG5, two copies of XlDHCR7 | Shake-flask | 225 |[10][12] |

Detailed Experimental Protocols

Protocol: Recombinant SMT (ERG6) Expression and Purification

This protocol is adapted from methodologies for expressing and purifying recombinant SMT from S. cerevisiae in an E. coli host.[16]

-

Gene Cloning : The ERG6 gene is PCR amplified from S. cerevisiae genomic DNA and cloned into an expression vector such as pET23a(+), placing it under the control of a T7 promoter.

-

Transformation : The resulting plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3).

-

Expression :

-

Inoculate a 5 mL LB medium culture (with appropriate antibiotic) with a single colony and grow overnight at 37°C.

-

Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to culture for 4-6 hours at 30°C.

-

-

Cell Lysis : Harvest cells by centrifugation (6,000 x g, 15 min, 4°C). Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT). Lyse cells using sonication or a French press.

-

Purification :

-

Centrifuge the lysate (15,000 x g, 30 min, 4°C) to remove cell debris.

-

Subject the supernatant to ammonium (B1175870) sulfate (B86663) precipitation (e.g., 40-60% saturation).

-

Resuspend the pellet in a minimal volume of buffer and dialyze overnight against the same buffer.

-

Apply the dialyzed sample to an anion-exchange chromatography column (e.g., Q-Sepharose) and elute with a salt gradient (e.g., 0.1-1.0 M NaCl).

-

Pool active fractions and apply to a hydrophobic interaction chromatography column for further purification.

-

Assess purity using SDS-PAGE.

-

Protocol: In Vitro SMT Enzyme Activity Assay

-

Reaction Mixture : Prepare a reaction mixture in a microfuge tube containing:

-

100 mM Phosphate buffer (pH 7.0)

-

1 mM DTT

-

50 µM Zymosterol (dissolved in a small amount of Tween 80)

-

200 µM S-adenosyl-L-methionine (SAM)

-

5-10 µg of purified SMT enzyme

-

Total volume: 200 µL

-

-

Incubation : Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

-

Reaction Termination & Extraction : Stop the reaction by adding 500 µL of 10% KOH in methanol. Add an internal standard (e.g., cholesterol). Heat at 60°C for 1 hour for saponification.

-

Analysis : Extract the non-saponifiable lipids three times with 1 mL of hexane (B92381). Pool the hexane fractions, evaporate to dryness under nitrogen, and re-dissolve in a suitable solvent. Analyze the products by GC-MS to identify and quantify the formation of fecosterol.

Protocol: Engineered Yeast Cultivation and Product Extraction

This protocol is based on shake-flask cultivation for producing 24-methylene-cholesterol in engineered S. cerevisiae.[12]

-

Media Preparation : Prepare YPDA medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose, 0.04 g/L adenine (B156593) sulfate). Supplement with 12.5 g/L KH₂PO₄ and 2.5 g/L MgSO₄·7H₂O.

-

Cultivation :

-

Inoculate a pre-culture of the engineered yeast strain into the production medium.

-

Incubate in a baffled shake flask at 30°C with shaking at 220 rpm for up to 6 days.

-

Periodically sample the culture for analysis and supplement with fresh medium or a concentrated glucose solution as needed.[12]

-

-

Extraction and Saponification :

-

Harvest 1 mL of culture by centrifugation.

-

Add a known amount of cholesterol as an internal standard to the cell pellet.

-

Resuspend the pellet in 20 mL of 20% (w/v) KOH in methanol.

-

Incubate at 60°C for 4 hours to saponify lipids and lyse cells.[12]

-

-

Quantification :

-

Cool the mixture and add 5 mL of hexane. Vortex thoroughly.

-

Centrifuge to separate phases and collect the upper hexane layer. Repeat the extraction twice more.

-

Pool the hexane extracts and evaporate to dryness.

-

Derivatize the sterol sample (e.g., using BSTFA with 1% TMCS) and analyze by GC-MS to quantify the product against the internal standard.

-

Visualization of Pathways and Workflows

Caption: The core methylation reaction catalyzed by SMT1/ERG6.

References

- 1. Bioactivity of Phytosterols and Their Production in Plant in Vitro Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Item - Overview of campesterol biosynthesis pathway and the corresponding genetic modification in Y. lipolytica. - Public Library of Science - Figshare [plos.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Desmosterol and DHCR24: unexpected new directions for a terminal step in cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification, characterization and inhibition of sterol C24-methyltransferase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular cloning and functional identification of sterol C24-methyltransferase gene from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased campesterol synthesis by improving lipid content in engineered Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Sterol 24-C-methyltransferase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Overexpression, purification, and stereochemical studies of the recombinant (S)-adenosyl-L-methionine: delta 24(25)- to delta 24(28)-sterol methyl transferase enzyme from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]

24-Methylcholesterol: A Comprehensive Technical Guide to Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation and characterization of 24-Methylcholesterol, a significant phytosterol with notable biological activities. This document details the analytical techniques, experimental protocols, and spectroscopic data essential for its identification and study.

Introduction

This compound, also known as campesterol (B1663852), is a C28 sterol found in a variety of plant sources, including nuts, seeds, fruits, and vegetables.[1][2] As a phytosterol, it plays a crucial role in plant cell membrane structure and function. In humans, it is recognized for its cholesterol-lowering effects by competitively inhibiting intestinal cholesterol absorption.[1][2] Furthermore, this compound has garnered attention in drug development for its role as an agonist of Liver X Receptors (LXRs), demonstrating potential in cancer research by suppressing the proliferation of prostate and breast cancer cells through LXR signaling activation.[1][2] Its biosynthetic pathway can be engineered in organisms like Saccharomyces cerevisiae, opening avenues for its biotechnological production.[3][4][5]

This guide offers a comprehensive resource for researchers, covering the fundamental chemical properties, detailed experimental procedures for isolation and analysis, and in-depth spectroscopic characterization of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below, providing essential information for its handling and analysis.

| Property | Value | Reference |

| Systematic Name | (3β)-Ergost-5-en-3-ol | [1] |

| Common Names | Campesterol, 24R-Methylcholesterol | [2] |

| CAS Number | 474-62-4 | [3] |

| Molecular Formula | C₂₈H₄₈O | [1] |

| Molecular Weight | 400.7 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 1 mg/ml, Ethanol: 0.25 mg/ml | [1] |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(C)CC=C3[C@H]2CC[C@@H]4[C@@]3(C)CC--INVALID-LINK--O | [1] |

| InChI Key | SGNBVLSWZMBQTH-CBCUCNPBSA-N | [1] |

Structural Elucidation and Characterization

The definitive identification and structural elucidation of this compound rely on a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like sterols. For the analysis of this compound, derivatization to its trimethylsilyl (B98337) (TMS) ether is a common practice to increase its volatility and improve chromatographic resolution.

The electron ionization (EI) mass spectrum of the TMS ether of this compound exhibits a characteristic fragmentation pattern that is crucial for its identification. The molecular ion peak (M+) for the TMS ether is observed at m/z 472. Key fragment ions arise from cleavages in the sterol ring and side chain.

| m/z | Proposed Fragment | Significance |

| 472 | [M]+• | Molecular ion of the TMS ether |

| 457 | [M - CH₃]+ | Loss of a methyl group |

| 382 | [M - 90]+ | Loss of trimethylsilanol (B90980) (TMSOH) |

| 367 | [M - 90 - CH₃]+ | Loss of TMSOH and a methyl group |

| 343 | Cleavage of the D-ring | Characteristic sterol ring fragmentation |

| 255 | Cleavage of the D-ring and side chain | Characteristic sterol ring fragmentation |

| 129 | [(CH₃)₃Si-O=CH-CH=CH₂]+ | Fragment containing the derivatized hydroxyl group |

| 73 | [(CH₃)₃Si]+ | Characteristic ion for TMS derivatives |

This table is a representation of expected fragmentation patterns based on general sterol TMS ether fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling the unambiguous assignment of its structure and stereochemistry. Both ¹H and ¹³C NMR are essential for complete characterization.

The ¹³C NMR spectrum of this compound displays 28 distinct carbon signals. The chemical shifts are characteristic of the steroid nucleus and the C-24 methyl-substituted side chain. The following table provides the assigned ¹³C chemical shifts.

| Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 37.3 |

| 2 | 31.7 |

| 3 | 71.8 |

| 4 | 42.3 |

| 5 | 140.8 |

| 6 | 121.7 |

| 7 | 31.9 |

| 8 | 31.9 |

| 9 | 50.2 |

| 10 | 36.5 |

| 11 | 21.1 |

| 12 | 39.8 |

| 13 | 42.3 |

| 14 | 56.8 |

| 15 | 24.3 |

| 16 | 28.2 |

| 17 | 56.1 |

| 18 | 11.9 |

| 19 | 19.4 |

| 20 | 36.2 |

| 21 | 18.8 |

| 22 | 33.8 |

| 23 | 30.7 |

| 24 | 39.1 |

| 25 | 31.9 |

| 26 | 19.0 |

| 27 | 21.2 |

| 28 | 15.4 |

Data is compiled from typical values for campesterol and related sterols.

The ¹H NMR spectrum of this compound shows characteristic signals for the steroidal protons and the methyl groups. Key signals include the olefinic proton at C-6, the proton at C-3 adjacent to the hydroxyl group, and the various methyl group signals.

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~3.53 | m | |

| H-6 | ~5.35 | d | ~5.1 |

| H-18 (CH₃) | ~0.68 | s | |

| H-19 (CH₃) | ~1.01 | s | |

| H-21 (CH₃) | ~0.92 | d | ~6.5 |

| H-26 (CH₃) | ~0.84 | d | ~6.8 |

| H-27 (CH₃) | ~0.78 | d | ~6.8 |

| H-28 (CH₃) | ~0.80 | d | ~6.8 |

Data represents typical values and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and analysis of this compound.

Isolation and Purification from Plant Material

This protocol outlines a general procedure for the extraction and purification of phytosterols (B1254722) from a plant matrix.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with a non-polar solvent like n-hexane or chloroform (B151607) to obtain a crude lipid extract.

-

Saponification: The crude extract is refluxed with an alcoholic solution of potassium hydroxide (B78521) (KOH) to hydrolyze any esterified sterols.

-

Fractionation: The saponified mixture is then subjected to liquid-liquid extraction with a non-polar solvent such as diethyl ether or ethyl acetate (B1210297) to isolate the unsaponifiable fraction containing free sterols.

-

Purification: The crude sterol mixture is purified by column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).

-

Crystallization: Fractions containing this compound are pooled, and the solvent is evaporated. The purified compound can be crystallized from a suitable solvent system (e.g., methanol/chloroform) to yield a high-purity solid.

GC-MS Analysis Protocol

This protocol details the steps for the analysis of this compound using GC-MS.

Methodology:

-

Derivatization: A dried aliquot of the purified sterol sample or the unsaponifiable fraction is derivatized to its trimethylsilyl (TMS) ether by reacting with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 60-70°C for 30 minutes.

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is typically used.

-

Injection: 1-2 µL of the derivatized sample is injected in split or splitless mode.

-

Oven Temperature Program: An initial temperature of around 150°C is held for a few minutes, then ramped up to a final temperature of 280-300°C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

MS Parameters: Electron ionization (EI) at 70 eV is used. The mass spectrometer is set to scan a mass range of m/z 50-600.

-

-

Identification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard or with library data.

NMR Spectroscopy Protocol for Structural Elucidation

This protocol provides a general workflow for the structural elucidation of a purified sterol using 1D and 2D NMR techniques.

Methodology:

-

Sample Preparation: A sufficient amount of the purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

1D NMR:

-

¹H NMR: A standard proton NMR spectrum is acquired to identify the different types of protons and their multiplicities.

-

¹³C NMR: A proton-decoupled carbon NMR spectrum is acquired to determine the number of unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings, helping to establish connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall carbon skeleton.

-

-

Data Analysis: The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals, confirming the structure of this compound.

Biological Activity and Signaling Pathway

This compound is a known agonist of the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a key role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1][6]

Upon activation by ligands such as oxysterols and certain phytosterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[7] Key target genes regulated by LXR activation include those involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), which promotes the efflux of cholesterol from cells, and genes involved in lipogenesis.[6][8] The activation of LXR signaling by this compound is the basis for its potential therapeutic applications, including its role in cancer cell proliferation suppression.[1]

Conclusion

This technical guide has provided a comprehensive overview of the structural elucidation and characterization of this compound. The detailed information on its chemical properties, spectroscopic data, and experimental protocols serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of its structure through a combination of GC-MS and advanced NMR techniques is fundamental to understanding its biological function, particularly its role as an LXR agonist. Further research into the therapeutic potential of this compound is warranted, and the methodologies outlined here provide a solid foundation for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. emerypharma.com [emerypharma.com]

- 3. 24-Methylenecholesterol | C28H46O | CID 92113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 5. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 6. ulethbridge.ca [ulethbridge.ca]

- 7. researchgate.net [researchgate.net]

- 8. aocs.org [aocs.org]

The Biological Significance of C24 Methylation in Sterols: A Technical Guide for Researchers

December 2025

Abstract

Sterols are fundamental components of eukaryotic cell membranes, influencing their structural integrity and fluidity. A key structural diversification of sterols is the alkylation at the C24 position of the side chain, a modification absent in vertebrates but prevalent in fungi, plants, and some protozoa. This process, catalyzed by the enzyme Sterol C24-Methyltransferase (SMT), introduces a methyl or ethyl group, leading to the formation of critical sterols such as ergosterol (B1671047) in fungi and phytosterols (B1254722) like campesterol (B1663852) and sitosterol (B1666911) in plants. The presence of these C24-methylated sterols profoundly alters the biophysical properties of membranes and is integral to various cellular processes, including signal transduction and stress response. Furthermore, the absence of the SMT enzyme in mammals makes it a prime and highly selective target for the development of antifungal and antiparasitic therapeutics. This guide provides an in-depth examination of the enzymatic process of C24 methylation, its impact on membrane biophysics, its role in cellular signaling, and its significance as a pharmacological target. Detailed experimental protocols for the study of sterol methylation and its effects are also presented.

Introduction: The C24-Methylation Divide

Sterols are essential lipids in most eukaryotes, with cholesterol being the hallmark sterol in mammalian cells. However, in fungi, plants, and protozoa, the sterol landscape is dominated by molecules bearing an additional alkyl group at the C24 position of the side chain. This modification is the result of one or two successive methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent sterol C24-methyltransferase (SMT)[1].

The primary products of this pathway are ergosterol in fungi and a variety of phytosterols (e.g., campesterol, sitosterol, stigmasterol) in plants. These C24-alkylated sterols serve many of the same functions as cholesterol, including the regulation of membrane fluidity and permeability[2][3]. However, the subtle change in structure introduced by the C24-methyl group leads to significant differences in how these sterols pack with other lipids, influencing membrane thickness, domain formation, and the function of membrane-bound proteins[4]. This structural and functional divergence between cholesterol and C24-methylated sterols is not only crucial for the biology of these organisms but also provides a critical vulnerability that can be exploited for therapeutic intervention[5][6][7].

The Enzymatic Core: Sterol C24-Methyltransferase (SMT)

The central enzyme in this process is the Sterol C24-Methyltransferase (EC 2.1.1.41), a member of the transferase family[8]. SMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C24 position of a sterol precursor. The substrate specificity of SMT varies between organisms; for instance, the enzyme in Saccharomyces cerevisiae (yeast) prefers zymosterol, while plant SMTs act on cycloartenol, and some fungal pathogens like Pneumocystis carinii show a preference for lanosterol[1][4][6].

The reaction involves an electrophilic alkylation of the Δ24(25) double bond in the sterol side chain. This process can be followed by a second methylation step in plants, catalyzed by SMT2, to form a C24-ethyl group, a characteristic feature of major plant sterols like sitosterol and stigmasterol[1][9].

Biological Roles and Significance

In Fungi: The Ergosterol Imperative

Ergosterol is the principal sterol in fungi, where it is indispensable for cell viability. It is a critical component of the fungal cell membrane, regulating its fluidity, permeability, and integrity[2][10]. Ergosterol plays a role in the function of membrane-bound enzymes and is involved in the formation of lipid microdomains, or "rafts," which are crucial for organizing cellular processes like signal transduction[11]. The absolute requirement for ergosterol and its absence in humans makes the ergosterol biosynthesis pathway, particularly the SMT-catalyzed step (performed by the Erg6p enzyme in yeast), a primary target for the majority of clinically used antifungal drugs[2][5][10].

In Plants: Regulators of Growth and Stress Adaptation

In plants, C24-alkylation leads to a diverse array of phytosterols. The two major classes are C24-methyl sterols (e.g., campesterol) and C24-ethyl sterols (e.g., β-sitosterol, stigmasterol). This specific sterol composition is crucial for normal plant development, including embryogenesis and cell division[1][12]. Phytosterols regulate membrane fluidity and are thought to enhance membrane cohesion, which is critical for plant adaptation to temperature variations[13][14]. They are also precursors for brassinosteroids, a class of plant steroid hormones that regulate growth and development[3].

In Protozoa: A Target for Parasitic Diseases

Pathogenic protozoa, such as Leishmania and Trypanosoma, also rely on the synthesis of C24-methylated sterols for their survival[5][15][16]. The SMT enzyme is essential for the viability of these parasites. Consequently, SMT is being actively investigated as a drug target for treating diseases like leishmaniasis and sleeping sickness, as inhibitors would selectively affect the parasite without harming the human host[15][16].

Biophysical Impact on Cell Membranes

The addition of a small methyl or ethyl group at the C24 position has significant consequences for the biophysical properties of the cell membrane. Compared to cholesterol, C24-alkylated sterols like ergosterol and sitosterol alter lipid packing, membrane thickness, and molecular order. Ergosterol, in particular, has a higher ordering effect on phospholipid acyl chains than cholesterol[4]. This increased order is attributed to the rigid, planar structure of ergosterol's side chain, which restricts conformational freedom and promotes tighter packing with phospholipids[4]. These changes directly impact the membrane's bulk properties, which are essential for its barrier function and for the activity of embedded proteins.

Table 1: Comparative Effects of Sterols on Membrane Biophysical Properties

| Property | System Studied | Cholesterol-Containing Membrane | C24-Methylated Sterol-Containing Membrane (Ergosterol) | Reference |

| Bilayer Thickness | DMPC Bilayer (~25 mol% sterol) | 3.93 nm | 4.15 nm | [4] |

| Area per Phospholipid | DMPC Bilayer (~25 mol% sterol) | 0.499 nm² | 0.489 nm² | [4] |

| Membrane Ordering | POPC Bilayer (Fluid Phase) | Continuously increases membrane order up to 50 mol% | Increases membrane order up to ~20 mol%, then plateaus | [13] |

| Membrane Ordering | DPPC Bilayer (Gel Phase) | No significant change in order | Slight decrease in membrane order | [13] |

Data derived from molecular dynamics simulations and fluorescence polarization studies. DMPC: Dimyristoylphosphatidylcholine; POPC: Palmitoyl-oleoyl-phosphatidylcholine; DPPC: Dipalmitoylphosphatidylcholine.

C24 Methylation as a Drug Development Target

The starkest distinction of C24 methylation is its presence in many pathogenic eukaryotes and its complete absence in their mammalian hosts. This metabolic divergence creates an ideal therapeutic window. Inhibiting the SMT enzyme disrupts the production of essential sterols like ergosterol, leading to the accumulation of toxic intermediate sterols and ultimately causing cell death, with minimal to no effect on the host[6][7].

Several classes of SMT inhibitors have been developed, including substrate and transition-state analogs. These compounds have shown potent antifungal and anti-protozoan activity in preclinical studies, validating SMT as a druggable target[6][7].

References

- 1. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The study on the interaction between phytosterols and phospholipids in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Druggable Sterol Metabolizing Enzymes in Infectious Diseases: Cell Targets to Therapeutic Leads | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Influence of cholesterol and ergosterol on membrane dynamics using different fluorescent reporter probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and Biological Activities of 4-Methyl-Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.3. Sterol analysis through gas chromatography-mass spectrometry (GC–MS) [bio-protocol.org]

- 11. Influence of cholesterol and ergosterol on membrane dynamics: a fluorescence approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 13. researchgate.net [researchgate.net]

- 14. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Green Monster Process for the Generation of Yeast Strains Carrying Multiple Gene Deletions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4.4. Sterol Extraction and Gas Chromatography–Mass Spectrometry Analysis [bio-protocol.org]

The Evolutionary Divergence of 24-Methylcholesterol Synthesis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Synthetic Pathways, Enzymology, and Therapeutic Potential

The biosynthesis of 24-methylcholesterol and other C-24 alkylated sterols represents a pivotal evolutionary divergence between different eukaryotic lineages. These molecules, essential for membrane structure and function in fungi, plants, and some protozoa, are conspicuously absent in vertebrates, making the enzymes responsible for their synthesis attractive targets for novel therapeutic agents. This technical guide provides a comprehensive overview of the evolution of this compound synthesis, with a focus on the core enzymes, their catalytic mechanisms, and the experimental methodologies used to study them.

The Evolutionary Landscape of Sterol C-24 Methylation

The introduction of a methyl group at the C-24 position of the sterol side chain is a key modification that distinguishes the sterol profiles of various eukaryotic kingdoms. This reaction is catalyzed by a family of S-adenosyl-L-methionine (SAM)-dependent enzymes known as sterol C-24 methyltransferases (SMTs). Phylogenetic analyses reveal a complex evolutionary history of SMTs, with gene duplications and functional diversifications leading to distinct enzyme subfamilies in different lineages.

In fungi and protozoa, the primary SMT, often designated as ERG6 in yeast, catalyzes the methylation of zymosterol (B116435) to produce fecosterol, a precursor to ergosterol (B1671047).[1][2] In contrast, the plant kingdom exhibits a more intricate scenario with at least two major classes of SMTs.[3][4] SMT1 typically catalyzes the initial methylation of cycloartenol, while SMT2 and SMT3 are responsible for the second methylation step, leading to the production of C-24 ethyl sterols like sitosterol.[3][5] This enzymatic divergence reflects the distinct functional requirements of sterols in these organisms.

Quantitative Analysis of SMT Enzyme Kinetics

The substrate specificity and catalytic efficiency of SMTs vary significantly across different organisms. Understanding these kinetic parameters is crucial for elucidating the evolutionary adaptations of sterol biosynthesis and for the rational design of specific inhibitors. The following tables summarize key kinetic data for SMTs from representative fungal and plant species.

Table 1: Kinetic Parameters of Fungal Sterol C-24 Methyltransferases

| Organism | Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/h) | Reference |

| Saccharomyces cerevisiae | ERG6 | Zymosterol | 50 | - | [6] |

| Candida albicans | ERG6 | Zymosterol | 50 | - | [6] |

| Cryptococcus neoformans | SMT | Lanosterol | - | - | [7] |

| Paracoccidioides brasiliensis | SMT | Lanosterol | 38 | 8.4 | [8] |

Table 2: Kinetic Parameters of Plant Sterol C-24 Methyltransferases

| Organism | Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |

| Arabidopsis thaliana | SMT1 | Cycloartenol | - | - | [4] |

| Glycine max (Soybean) | SMT | Cycloartenol | 20 and 65 | - | [9] |

| Chlamydomonas reinhardtii | CrSMT | Cycloartenol | 35 | - | [10] |

| Chlamydomonas reinhardtii | CrSMT | 24(28)-Methylene lophenol | 18 | - | [10] |

SMTs as a Prime Target for Drug Development

The absence of SMTs in humans and other vertebrates makes them an ideal target for the development of selective antifungal and antiparasitic drugs.[11][12][13] Inhibition of SMT disrupts the production of essential sterols like ergosterol, leading to impaired membrane function and ultimately cell death. A variety of inhibitors targeting SMTs have been developed and characterized.

Table 3: Inhibitors of Sterol C-24 Methyltransferases

| Inhibitor | Target Organism(s) | IC50 | Ki | Reference |

| 25-Azalanosterol (AZAL) | Candida albicans | 3 µM | 54 nM | [14] |

| 25-Azalanosterol (AZAL) | Paracoccidioides brasiliensis | 30 nM | 14 nM | [14] |

| 24(R,S)-25-Epiminolanosterol (EL) | Cryptococcus neoformans | ~0.3 µM | - | [15] |

| 24(R,S)-25-Epiminolanosterol (EL) | Sunflower | - | 3.0 nM | [15] |

| 26,27-Dehydrozymosterol (DHZ) | Candida albicans | - | 9 µM | [15] |

| 26,27-Dehydrozymosterol (DHZ) | Trypanosoma brucei | - | 29 µM | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound synthesis and its enzymatic machinery.

Heterologous Expression and Purification of SMT in Pichia pastoris

Pichia pastoris is a highly effective expression system for producing large quantities of functional membrane-associated proteins like SMTs.[16][17][18]

Protocol:

-

Gene Synthesis and Codon Optimization: Synthesize the full-length coding sequence of the target SMT gene with codon optimization for P. pastoris expression.

-

Vector Construction: Clone the synthesized gene into a P. pastoris expression vector, such as pPICZα A, which allows for methanol-inducible expression and secretion of the protein. Include a C-terminal polyhistidine tag for purification.

-

Transformation: Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.

-

Selection and Screening: Select for positive transformants on YPDS plates containing Zeocin. Screen individual colonies for protein expression by small-scale methanol (B129727) induction followed by Western blot analysis using an anti-His antibody.

-

Large-Scale Expression: Inoculate a high-expressing clone into BMGY medium and grow to a high cell density. Induce protein expression by transferring the cells to BMMY medium containing methanol.

-

Cell Lysis and Membrane Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors and lyse the cells using a bead beater. Centrifuge the lysate at a low speed to remove cell debris, then pellet the membrane fraction by ultracentrifugation.

-

Solubilization and Purification: Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., DDM) to extract the SMT protein. Clarify the solubilized fraction by ultracentrifugation. Purify the His-tagged SMT from the supernatant using immobilized metal affinity chromatography (IMAC).

-

Purity and Concentration Assessment: Analyze the purity of the eluted protein by SDS-PAGE and determine its concentration using a protein assay like the BCA assay.

Site-Directed Mutagenesis of SMT

Site-directed mutagenesis is a powerful technique to investigate the roles of specific amino acid residues in the catalytic mechanism and substrate specificity of SMTs.[19][20]

Protocol:

-

Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.

-

Template Plasmid: Use a plasmid containing the wild-type SMT gene as the template for PCR.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers. The PCR cycling parameters should be optimized for the specific primers and template.

-

Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plasmid Isolation and Sequencing: Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

-

Functional Analysis: Express the mutant SMT protein and characterize its enzymatic activity and substrate specificity as described in the relevant protocols to assess the impact of the mutation.

Quantitative Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of sterols in biological samples.[11][12][21][22][23]

Protocol:

-

Lipid Extraction: Homogenize the biological sample (e.g., yeast cells, plant tissue) and extract the total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

-

Saponification: Saponify the lipid extract by heating with ethanolic potassium hydroxide (B78521) to hydrolyze sterol esters and release free sterols.

-

Extraction of Unsaponifiable Lipids: Extract the non-saponifiable lipid fraction, which contains the free sterols, using an organic solvent like n-hexane.

-

Derivatization: Evaporate the solvent and derivatize the sterols by reacting them with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) ethers. This increases their volatility and improves their chromatographic properties.

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). Use a temperature program to separate the different sterol-TMS ethers based on their boiling points and interactions with the stationary phase. The separated compounds are then introduced into a mass spectrometer for detection and identification.

-

Data Analysis: Identify the sterols by comparing their retention times and mass spectra to those of authentic standards. Quantify the individual sterols by integrating the peak areas and comparing them to a calibration curve generated with known amounts of sterol standards.

Conclusion

The evolution of this compound synthesis has played a crucial role in the diversification of eukaryotes. The enzymes responsible, particularly the sterol C-24 methyltransferases, represent a fascinating case study in gene duplication, functional divergence, and adaptation. For researchers in molecular evolution and biochemistry, the SMT family offers a rich field of study. For drug development professionals, the absence of this pathway in humans provides a validated and promising target for the development of new and selective antifungal and antiparasitic therapies. The experimental approaches detailed in this guide provide a robust framework for further exploration of this important area of biology.

References

- 1. ERG6 | SGD [yeastgenome.org]

- 2. Sequencing, Disruption, and Characterization of the Candida albicans Sterol Methyltransferase (ERG6) Gene: Drug Susceptibility Studies in erg6 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversification of sterol methyltransferase enzymes in plants and a role for β-sitosterol in oriented cell plate formation and polarized growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sterol 24-C-methyltransferase: an enzymatic target for the disruption of ergosterol biosynthesis and homeostasis in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 10. Characterization, mutagenesis and mechanistic analysis of an ancient algal sterol C24-methyltransferase: Implications for understanding sterol evolution in the green lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.3. Sterol analysis through gas chromatography-mass spectrometry (GC–MS) [bio-protocol.org]

- 12. 4.4. Sterol Extraction and Gas Chromatography–Mass Spectrometry Analysis [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Biological Activity of Sterol 14α-Demethylase and Sterol C24-Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. High-level heterologous expression of the human transmembrane sterol Δ8,Δ7-isomerase in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Heterologous Protein Expression in Pichia pastoris: Latest Research Progress and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Simple PCR-based Strategy for the Introduction of Point Mutations in the Yeast Saccharomyces cerevisiae via CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cumulative Mutations Affecting Sterol Biosynthesis in the Yeast Saccharomyces cerevisiae Result in Synthetic Lethality That Is Suppressed by Alterations in Sphingolipid Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]

The Pivotal Role of 24-Methylcholesterol in Plant Growth and Development: A Technical Guide

Abstract

24-Methylcholesterol, a key C28 phytosterol, occupies a central position in the intricate network of plant growth and development. Beyond its fundamental role as a structural component of cellular membranes, it serves as the direct precursor to the brassinosteroid class of phytohormones, potent regulators of cell elongation, division, and differentiation. This in-depth technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and physiological functions of this compound. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of sterol-mediated processes in plants. This guide presents quantitative data on sterol composition, detailed experimental protocols for its analysis, and visual representations of key metabolic and signaling pathways to facilitate a thorough comprehension of this vital molecule's role in plant biology.

Introduction

Phytosterols are a diverse group of steroid alcohols that are integral to the structure and function of plant cell membranes, where they modulate fluidity and permeability. Among these, this compound (campesterol) is of particular significance due to its dual role. It not only contributes to the physical properties of membranes but also serves as the committed precursor for the biosynthesis of C28-brassinosteroids (BRs), a class of steroid hormones essential for a wide array of developmental processes, including embryogenesis, cell elongation, vascular differentiation, and fertility.[1] Disruptions in the biosynthesis and metabolism of this compound can lead to severe developmental defects, highlighting its critical importance in the plant life cycle.[2][3] This guide will delve into the core aspects of this compound's function, from its synthesis to its downstream effects, providing the technical details necessary for advanced research and potential biotechnological applications.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that occurs within the endoplasmic reticulum. It begins with the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol (B190886), a key intermediate in the synthesis of most plant sterols. A series of enzymatic reactions then modify the cycloartenol backbone, leading to the production of various phytosterols. The alkylation at the C-24 position is a critical step that differentiates plant sterols from cholesterol.[3]